molecular formula C19H28N2O4 B14172064 3-(2-Benzyl-4-(tert-butoxycarbonyl)piperazin-1-YL)propanoic acid

3-(2-Benzyl-4-(tert-butoxycarbonyl)piperazin-1-YL)propanoic acid

Cat. No.: B14172064
M. Wt: 348.4 g/mol
InChI Key: ILGLVKNQFNFOEM-UHFFFAOYSA-N
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Description

3-(2-Benzyl-4-(tert-butoxycarbonyl)piperazin-1-YL)propanoic acid is a compound that features a piperazine ring substituted with a benzyl group and a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The Boc protection is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-Benzyl-4-(tert-butoxycarbonyl)piperazin-1-YL)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzyl carboxylic acid derivatives.

    Reduction: Deprotected piperazine derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(2-Benzyl-4-(tert-butoxycarbonyl)piperazin-1-YL)propanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc group provides protection during synthesis, allowing for selective reactions at other sites on the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Benzyl-4-(tert-butoxycarbonyl)piperazin-1-YL)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H28N2O4

Molecular Weight

348.4 g/mol

IUPAC Name

3-[2-benzyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid

InChI

InChI=1S/C19H28N2O4/c1-19(2,3)25-18(24)21-12-11-20(10-9-17(22)23)16(14-21)13-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,22,23)

InChI Key

ILGLVKNQFNFOEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)CC2=CC=CC=C2)CCC(=O)O

Origin of Product

United States

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